Synthetic Route Fidelity: Confirmed Role as a Specified Intermediate for TRPA1-Targeting Therapeutics
In contrast to other halogenated pyridine analogs that are used as general building blocks, CAS 1211526-51-0 is explicitly specified as a key intermediate in the synthesis of compounds targeting the TRPA1 ion channel for the treatment of pain and respiratory diseases. Patent literature designates this exact compound as the precursor for preparing TRPA1-inhibiting drug candidates [1]. This specific, documented role provides a clear, target-defined differentiation that is absent for its close structural analogs, such as the 5-chloro derivative (CAS 1823338-78-8) . This distinction is critical for procurement decisions where synthetic route fidelity and intellectual property alignment are paramount.
| Evidence Dimension | Specified Intermediate Role in Patent Literature |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate for synthesizing TRPA1 inhibitors for pain and respiratory disease treatment. |
| Comparator Or Baseline | 5-Chloro-2-methyl-3-(trifluoromethyl)pyridine (CAS 1823338-78-8). |
| Quantified Difference | Qualitative (Binary: Specified vs. Not Specified) |
| Conditions | Patent application CN109232399B and related literature [REFS-1, REFS-2]. |
Why This Matters
Using a non-specified analog in a patented synthetic route can introduce unnecessary variables and potential intellectual property complications, making the specified compound the only scientifically valid and legally sound choice for procurement in this therapeutic area.
- [1] Kang, Z., Li, R., & Chen, H. (2022). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. China Patent. View Source
